molecular formula C12H21NO3 B1395456 tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate CAS No. 477584-15-9

tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate

Cat. No.: B1395456
CAS No.: 477584-15-9
M. Wt: 227.3 g/mol
InChI Key: URNWDOSTYDPAKR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound features a tert-butyl group, a carbamate group, and a cyclohexanone moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-oxocyclohexylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran to ensure the purity and yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl carbocation, which is a key intermediate in the deprotection reaction . The compound’s ability to protect amines allows for selective reactions on other functional groups, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate is unique due to its combination of a tert-butyl group and a cyclohexanone moiety. This structure provides specific reactivity and stability, making it suitable for a wide range of chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNWDOSTYDPAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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